molecular formula C18H26N2O2 B2858874 N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide CAS No. 1090757-46-2

N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide

カタログ番号 B2858874
CAS番号: 1090757-46-2
分子量: 302.418
InChIキー: VHCSZKHEJICJOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation.

作用機序

N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide A exerts its effects through activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by this compound A leads to increased fatty acid oxidation and decreased triglyceride synthesis, resulting in a reduction in circulating lipid levels. Additionally, activation of PPARα by this compound A leads to a decrease in the expression of pro-inflammatory genes, resulting in a reduction in inflammation.
Biochemical and Physiological Effects
This compound A has been shown to have a number of biochemical and physiological effects. In animal models of atherosclerosis, this compound A has been found to reduce the size of atherosclerotic lesions and decrease inflammation in the arterial wall. In animal models of non-alcoholic fatty liver disease, this compound A has been found to reduce hepatic steatosis and inflammation. Additionally, this compound A has been found to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

実験室実験の利点と制限

One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide A is its selectivity for PPARα, which reduces the risk of off-target effects. Additionally, this compound A has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound A is its relatively short half-life, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide A. One area of interest is the potential use of this compound A in the treatment of Alzheimer's disease and Parkinson's disease, where it has shown promising neuroprotective effects in animal models. Additionally, further research is needed to determine the optimal dosing and administration of this compound A for therapeutic use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound A in humans.

合成法

N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide A is synthesized through a multi-step process that involves the reaction of 2-methyl-5-(propan-2-yl)phenol with 2-bromoacetic acid to form 2-(2-methyl-5-(propan-2-yl)phenoxy)acetic acid. This intermediate is then reacted with N-(1-cyano-1,2-dimethylpropyl)amine in the presence of a coupling agent to form the final product, this compound.

科学的研究の応用

N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide A has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and lipid-lowering effects in animal models of atherosclerosis, non-alcoholic fatty liver disease, and diabetes. Additionally, this compound A has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(2-methyl-5-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12(2)15-8-7-14(5)16(9-15)22-10-17(21)20-18(6,11-19)13(3)4/h7-9,12-13H,10H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCSZKHEJICJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。